molecular formula C9H11BrN2 B12835115 7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B12835115
M. Wt: 227.10 g/mol
InChI Key: RGXYNUKDIDIYHV-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that contains a bromomethyl group attached to a tetrahydro-1,8-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves the bromomethylation of 1,2,3,4-tetrahydro-1,8-naphthyridine. One common method is to react 1,2,3,4-tetrahydro-1,8-naphthyridine with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include naphthyridine oxides.

    Reduction: Products include methyl-substituted naphthyridines.

Scientific Research Applications

7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of DNA interactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its ability to interact with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can affect biological activity. The compound may also intercalate into DNA, disrupting its structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Bis(bromomethyl)acridine
  • 2,7-Bis(bromomethyl)acridine
  • 2-(Bromomethyl)-7-methylacridine

Uniqueness

7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific ring structure and the presence of a bromomethyl group. This combination allows for specific interactions with biological molecules that are not observed with other bromomethyl-substituted compounds. Its tetrahydro-1,8-naphthyridine core also provides a distinct scaffold for the development of novel therapeutic agents .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

7-(bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

InChI

InChI=1S/C9H11BrN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6H2,(H,11,12)

InChI Key

RGXYNUKDIDIYHV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CBr

Origin of Product

United States

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